S26131
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S26131 involves multiple steps, starting from naphthalene derivatives. The key steps include:
Formation of the naphthalene core: This involves the reaction of naphthalene with appropriate reagents to introduce functional groups.
Linking the naphthalene cores: The two naphthalene cores are linked via a propoxy bridge.
Introduction of the acetamidoethyl group: This step involves the reaction of the intermediate with acetamidoethyl groups to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
S26131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene cores.
Substitution: This compound can undergo substitution reactions, particularly at the acetamidoethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
S26131 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in studies of melatonin receptors and their interactions.
Biology: Investigated for its effects on circadian rhythms and sleep patterns.
Medicine: Potential therapeutic applications in treating sleep disorders and other conditions related to melatonin receptor dysfunction.
Industry: Used in the development of new drugs targeting melatonin receptors
Mechanism of Action
S26131 exerts its effects by binding to melatonin receptors MT1 and MT2. As an antagonist, it blocks the action of melatonin at these receptors, thereby modulating various physiological processes such as sleep, mood, and circadian rhythms. The molecular targets include the MT1 and MT2 receptors, and the pathways involved are related to the regulation of circadian rhythms and other melatonin-mediated processes .
Comparison with Similar Compounds
Similar Compounds
S26284: Another melatonin receptor ligand with similar properties.
Agomelatine: A melatonin receptor agonist used in the treatment of depression.
Ramelteon: A selective melatonin receptor agonist used for the treatment of insomnia
Uniqueness
S26131 is unique due to its high selectivity and potency for the MT1 receptor compared to other similar compounds. Its antagonist properties make it a valuable tool for studying the physiological and pharmacological roles of melatonin receptors .
Properties
IUPAC Name |
N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O4/c1-22(34)32-16-14-26-8-3-6-24-10-12-28(20-30(24)26)36-18-5-19-37-29-13-11-25-7-4-9-27(31(25)21-29)15-17-33-23(2)35/h3-4,6-13,20-21H,5,14-19H2,1-2H3,(H,32,34)(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXBZYDTTKLTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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